molecular formula C11H9N3O5S B3931967 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B3931967
M. Wt: 295.27 g/mol
InChI Key: SYLMFFPTCCRYRW-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5S/c15-9(5-8-10(16)13-11(17)20-8)12-6-1-3-7(4-2-6)14(18)19/h1-4,8H,5H2,(H,12,15)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLMFFPTCCRYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with chloroacetic acid in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 70-80°C)

    Catalyst: Acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid

    Substitution: Sodium hydride, alkyl halides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells in vitro.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. It may also interact with signaling pathways involved in inflammation and cancer cell proliferation.

    Pathways Involved: Inhibition of key enzymes, modulation of signaling pathways such as NF-κB and MAPK, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide
  • 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide
  • 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide

Comparison:

  • Uniqueness: The presence of the nitro group in 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
  • Biological Activity: The nitro group also enhances its antimicrobial and anticancer activities, making it a more potent compound in biological assays.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide

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